Cyclobutyl 4-trifluoromethylphenyl ketone
Description
Significance of Highly Strained Cyclobutyl Scaffolds in Synthetic Design
The cyclobutane (B1203170) ring, a four-membered carbocycle, is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain is not a liability but rather a powerful tool in synthetic design. The unique puckered three-dimensional structure of the cyclobutane motif offers several advantages in medicinal chemistry and materials science. nih.govnih.gov
Cyclobutanes are increasingly utilized as "bioisosteres," capable of replacing other common chemical groups like alkenes, larger cyclic systems, or even aromatic rings to improve pharmacological profiles. cancer.gov Their rigid, non-planar geometry can be used to:
Confer Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains. cancer.gov
Enhance Three-Dimensionality: Moving away from the "flatland" of aromatic compounds, the 3D nature of cyclobutanes can lead to improved binding affinity and selectivity for biological targets. nih.gov
Serve as a Scaffold for Diverse Functionality: The cyclobutane ring can be functionalized to present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with enzymes and receptors. nih.gov
The reactivity of the cyclobutyl scaffold is also a key aspect of its synthetic utility. For instance, cyclobutyl aryl ketones can undergo photochemical reactions such as the Norrish-Yang reaction. nih.govchem-station.comwikipedia.org This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited ketone, leading to the formation of a 1,4-biradical that can then cyclize to form complex bicyclic alcohol derivatives. chem-station.comnih.gov This reactivity provides a pathway to novel and structurally complex molecules that would be difficult to access through other means. nih.gov The efficiency and outcome of such reactions are heavily influenced by the conformation of the cyclobutane ring, highlighting the interplay between its structure and reactivity. acs.org
| Property of Cyclobutyl Scaffold | Significance in Synthetic Design | Reference |
|---|---|---|
| Ring Strain | Drives unique chemical reactivity and transformations. | nih.gov |
| Puckered 3D Structure | Provides access to non-planar molecular geometries, enhancing target binding specificity. | nih.govnih.gov |
| Metabolic Stability | Can improve the pharmacokinetic profile of drug candidates. | cancer.gov |
| Bioisosteric Replacement | Acts as a substitute for other functional groups to fine-tune molecular properties. | cancer.gov |
Strategic Importance of Trifluoromethyl Moieties in Modulating Molecular Properties
The trifluoromethyl (CF₃) group is one of the most impactful substituents in modern medicinal chemistry. mdpi.comnih.gov Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. researchgate.netresearchgate.net The strategic importance of the trifluoromethyl group is due to a combination of its unique electronic and steric characteristics.
Key properties imparted by the trifluoromethyl group include:
High Electronegativity: The three fluorine atoms make the CF₃ group strongly electron-withdrawing, which can significantly influence the acidity or basicity of nearby functional groups and enhance interactions with biological targets. mdpi.comresearchgate.net
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation. This can prolong the half-life of a drug molecule in the body. mdpi.comnih.gov
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its biological activity. mdpi.com
The presence of a trifluoromethyl group on an aromatic ring, as in the 4-trifluoromethylphenyl moiety, deactivates the ring towards certain metabolic pathways, further enhancing the molecule's stability. mdpi.com This strategic placement is a common tactic in drug design to block sites of metabolic vulnerability. mdpi.com A significant number of FDA-approved drugs contain a trifluoromethyl group, underscoring its value in developing effective therapeutic agents. mdpi.com
| Property of Trifluoromethyl Group | Impact on Molecular Properties | Reference |
|---|---|---|
| Strong Electron-Withdrawing Nature | Modulates pKa, enhances binding affinity through electrostatic interactions. | mdpi.comresearchgate.net |
| Increased Lipophilicity | Improves membrane permeability and bioavailability. | mdpi.comnih.gov |
| High Metabolic Stability | Increases drug half-life by blocking metabolic oxidation. | mdpi.comnih.gov |
| Bioisosteric Mimicry | Allows for fine-tuning of steric and electronic properties to improve potency and selectivity. | mdpi.com |
Rationale for Dedicated Research on Cyclobutyl 4-Trifluoromethylphenyl Ketone
The dedicated research focus on this compound is driven by the hypothesis that the combination of the strained cyclobutyl ring and the electronically modified trifluoromethylphenyl group will result in a molecule with unique and advantageous properties for advanced organic synthesis and medicinal chemistry.
The rationale for this focused research can be broken down into several key points:
Synergistic Enhancement of Physicochemical Properties: The lipophilicity and metabolic stability conferred by the trifluoromethyl group are expected to complement the rigid, three-dimensional framework of the cyclobutyl scaffold. This combination could lead to molecules with improved pharmacokinetic profiles, a critical aspect of drug development. nih.govmdpi.com
Novel Reactivity and Synthetic Utility: The electron-withdrawing nature of the 4-trifluoromethylphenyl group can influence the photochemical reactivity of the ketone. In reactions like the Norrish-Yang cyclization, this electronic effect could alter the efficiency and selectivity of the reaction, providing access to novel, highly functionalized, and stereochemically complex cyclobutane derivatives. nih.govacs.org The study of this specific ketone allows for a deeper understanding of how electronic effects transmitted through the aryl ring impact the reactivity of the strained cyclobutyl system.
Exploration of New Chemical Space: The combination of a cyclobutyl scaffold and a trifluoromethylphenyl moiety is relatively underexplored. nih.gov Systematic investigation of this compound and its derivatives allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with novel biological activities. The defined three-dimensional structure is particularly valuable for creating fragment libraries for drug discovery. nih.gov
Development of Advanced Building Blocks: this compound can serve as a versatile building block for the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, while the cyclobutane and trifluoromethylphenyl moieties provide a robust and tunable core structure. nih.govbioorganica.com.ua
In essence, the research on this specific compound is not just about the molecule itself, but about probing the interplay between ring strain and electronic effects to develop new synthetic methodologies and design principles for the creation of advanced organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVOFYZQVIBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642541 | |
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-40-8 | |
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclobutyl 4 Trifluoromethylphenyl Ketone and Analogous Structures
Construction of the Cyclobutyl Ketone Framework
The formation of the cyclobutane (B1203170) ring, a motif of increasing importance in medicinal chemistry, can be achieved through several distinct pathways. nih.gov These methods address the inherent ring strain of the cyclobutane system. researchgate.net
One of the most direct methods for constructing four-membered rings is the [2+2] cycloaddition reaction. nih.gov This approach involves the combination of two double-bond-containing molecules to form a cyclobutane ring. libretexts.org Photochemical [2+2] cycloadditions, in particular, are effective for creating strained cyclobutane products. libretexts.org For instance, α,β-unsaturated ketones can undergo intermolecular [2+2] reactions with alkenes under photocatalytic conditions to yield a cyclobutane structure. nih.gov
Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes or allenes with alkenes provide another powerful route. nih.govresearchgate.net These reactions can proceed with high stereoselectivity, offering control over the final product's architecture. nih.gov A notable strategy involves the enantioselective isomerization of a β,γ-alkynyl ester to an allenic ketone, which then undergoes an intramolecular [2+2] cycloaddition to form the cyclobutane system. nih.govnih.gov
| [2+2] Cycloaddition Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Photochemical Cycloaddition | α,β-Unsaturated Ketone + Alkene | Forms strained 4-membered rings; not reversible as products lack conjugation. libretexts.org | libretexts.orgnih.gov |
| Lewis Acid-Promoted Cycloaddition | Ketene + Alkene | Offers increased reactivity and improved diastereoselectivity compared to thermal conditions. researchgate.net | researchgate.netresearchgate.net |
| Intramolecular Allenic Ketone Cycloaddition | Allenic Ketone with Intramolecular Double Bond | Allows for the construction of bicyclic systems containing a cyclobutane ring. nih.gov Can be initiated by enantioselective isomerization. nih.gov | nih.govnih.gov |
Strain-release-driven synthesis has become a popular and divergent strategy for building complex cyclobutanes. nih.gov This approach utilizes highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which possess a ring strain energy of approximately 66 kcal mol⁻¹. rsc.org The release of this strain provides a strong thermodynamic driving force for reactions. rsc.org
The ring-opening of BCBs can be initiated by various means, including radical or polar pathways, to produce 1,3-difunctionalized cyclobutanes. researchgate.netrsc.org For example, a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the efficient synthesis of polysubstituted cyclobutanes from BCBs and other radical acceptors. nih.govrsc.org Another strategy involves the acid-catalyzed reaction of [1.1.1]propellane, which generates a methylene (B1212753) cyclobutyl cation that can be trapped by nucleophiles to form cyclobutane derivatives. acs.org
Ring-expansion reactions also serve as a viable route to cyclobutanones. A protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones with α-quaternary stereocenters. organic-chemistry.org This reaction proceeds via protonation of the alkene followed by a C-C bond migration. organic-chemistry.org
| Strategy | Precursor | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Strain-Release Ring-Opening | Bicyclo[1.1.0]butane (BCB) | Photoredox-catalyzed radical cascade | Polysubstituted cyclobutanes | nih.govrsc.org |
| Strain-Release Ring-Opening | Bicyclo[1.1.0]butane (BCB) | Silver-π-acid catalyzed polar reaction with hydroxyarenes | 1,1,3-Trisubstituted cyclobutanes | rsc.org |
| Strain-Release Addition | [1.1.1]Propellane | Acid-catalyzed addition/trapping | Imidized methylene cyclobutane derivatives | acs.org |
| Ring-Expansion | Vinylic Cyclopropyl Alcohol | Catalytic protio-semipinacol rearrangement | α-Quaternary cyclobutanones | organic-chemistry.org |
A sophisticated strategy for synthesizing cis-1,3-difunctionalized cyclobutanes is through a formal γ–C–H functionalization of readily available cyclobutyl aryl ketones. nih.govnih.gov This method overcomes the need for complex synthetic routes typically required for the diastereocontrolled synthesis of these structures. nih.govresearchgate.net The process is a sequential C–H/C–C functionalization strategy that begins with the parent cyclobutyl ketone. bohrium.com
The key first step is a Norrish-Yang cyclization of the cyclobutyl aryl ketone, promoted by UV light (e.g., 365 nm), which generates a crucial bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.com This intramolecular reaction transforms the ketone into a strained bicyclic alcohol. nih.gov Utilizing a milder UV source has been shown to significantly improve the yield of the bicyclic product by reducing the formation of side-products. nih.gov
The bicyclo[1.1.1]pentan-2-ol intermediate, generated via the Norrish-Yang cyclization, is primed for further transformation due to its inherent strain. nih.gov This intermediate undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and functionalization. nih.gov This step effectively opens the strained bicyclic structure to form a cis-γ-functionalized cyclobutyl aryl ketone. nih.gov
The reaction involves palladium(II) catalysis, often using Pd(OAc)₂ with a specific ligand, and an oxidant like Ag₂O. nih.govresearchgate.net This methodology allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl group, essential for directing the initial cyclization, can later be converted into other functional groups such as amides or esters. nih.gov
| Aryl Group on Ketone | Yield of Bicyclo[1.1.1]pentan-2-ol (%) | Coupling Partner | Yield of Final Product (%) | Reference |
|---|---|---|---|---|
| Phenyl | 45 | 4-Iodoanisole | 80 | nih.gov |
| 4-Fluorophenyl | 42 | 4-Iodoanisole | 75 | nih.gov |
| 4-Chlorophenyl | 40 | 4-Iodoanisole | 78 | nih.gov |
| 4-(Trifluoromethyl)phenyl | 35 | 4-Iodoanisole | 72 | nih.gov |
| 3-Methoxyphenyl | 38 | 4-Iodoanisole | 70 | nih.gov |
Incorporation of the 4-Trifluoromethylphenyl Group
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a key step in synthesizing the target compound and its analogues. This is often achieved through nucleophilic trifluoromethylation of an appropriate aryl ketone or ester precursor.
Two prominent reagents for nucleophilic trifluoromethylation are (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent, and fluoroform (HCF₃). nih.govnih.gov
Using TMSCF₃: The reaction of TMSCF₃ with ketones is typically initiated by a catalytic amount of a nucleophile, such as a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org The initiator activates the TMSCF₃, leading to the transfer of a nucleophilic "CF₃⁻" equivalent to the carbonyl carbon of the aryl ketone. nih.gov The reaction yields a silylated trifluoromethyl alcohol, which is then hydrolyzed during acidic workup to give the final α-trifluoromethyl carbinol. nih.gov While this method is versatile, it is important to note that for enolizable ketones, a competing reaction can lead to the formation of silyl (B83357) enol ethers. nih.gov
Using Fluoroform (HCF₃): Fluoroform is an inexpensive and environmentally benign byproduct of Teflon manufacturing, making it an attractive CF₃ source. nih.govbeilstein-journals.org However, its low acidity (pKa ≈ 27 in H₂O) necessitates the use of strong bases to generate the trifluoromethyl anion (CF₃⁻). nih.gov "Superbase" organocatalyst systems, such as a combination of P₄-tBu and N(SiMe₃)₃, have been developed to deprotonate fluoroform effectively. nih.govnih.gov Another effective system combines fluoroform with potassium hexamethyldisilazane (B44280) (KHMDS) in a solvent like triglyme. beilstein-journals.orgbeilstein-journals.org This method allows for the direct trifluoromethylation of aryl esters to form aryl trifluoromethyl ketones in good yields. beilstein-journals.org This approach is particularly valuable as it converts readily available esters directly into the desired trifluoromethyl ketones. beilstein-journals.orgrsc.org
| Reagent | Activator/Base | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| TMSCF₃ (Ruppert-Prakash Reagent) | Catalytic Fluoride (e.g., TBAF) | Aldehydes, Ketones | Versatile and widely used for nucleophilic trifluoromethylation. semanticscholar.org | nih.govacs.orgsemanticscholar.org |
| Fluoroform (HCF₃) | Superbase (e.g., P₄-tBu) or KHMDS | Ketones, Esters, Sulfonyl Fluorides | Inexpensive, environmentally friendly CF₃ source. nih.gov Can convert esters directly to trifluoromethyl ketones. beilstein-journals.org | nih.govbeilstein-journals.orgnih.govbeilstein-journals.org |
Transition Metal-Catalyzed Trifluoromethylation Approaches
Transition metal catalysis provides powerful tools for the formation of carbon-trifluoromethyl (C-CF3) bonds, which is often a challenging transformation. These methods can be broadly applied to the synthesis of aryl trifluoromethyl ketones. The primary strategies involve the cross-coupling of aryl precursors with a trifluoromethyl source, catalyzed by metals like palladium or copper. researchgate.net
Palladium-catalyzed reactions, for instance, can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The cycle typically begins with the formation of a Pd(II)-aryl complex, which then reacts with a trifluoromethylating agent. nih.gov Subsequent oxidation to a high-valent Pd(IV) intermediate followed by reductive elimination yields the desired aryl-CF3 product. nih.gov Another common palladium-catalyzed approach is the cross-coupling of aryl trifluoroacetates with organoboron compounds. researchgate.net This reaction involves the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to form the trifluoromethyl ketone. researchgate.net
Copper-catalyzed methods are also prevalent. These reactions often involve the trifluoromethylation of aryl-copper intermediates with a CF3 radical source. nih.gov For example, the trifluoromethylation of aldehydes using a (bpy)Cu(CF3)3 complex (where bpy is bipyridine) can proceed via the formation of acyl radicals, which are then trapped by the copper-CF3 species. organic-chemistry.org
| Catalyst System | Substrate Type | Trifluoromethyl Source | General Approach |
| Palladium(0) complexes | Aryl trifluoroacetates | - | Cross-coupling with organoboron compounds. researchgate.net |
| Palladium(II)/Phosphine (B1218219) | (Het)aryl boronic acids | N-phenyl-N-tosyltrifluoroacetamide | Suzuki-type cross-coupling. organic-chemistry.org |
| Copper(I) or (II)/Ligand | Aryl halides, Aldehydes | TMSCF3, (bpy)Cu(CF3)3 | Nucleophilic or radical trifluoromethylation. nih.govorganic-chemistry.org |
Photocatalytic Methods for Trifluoromethyl Ketone Formation
Visible-light photocatalysis has emerged as a mild and efficient strategy for generating trifluoromethyl radicals under ambient conditions, enabling the synthesis of trifluoromethyl ketones from various precursors. lookchem.comacs.org These methods often utilize a photosensitizer, such as Ru(bpy)3Cl2 or eosin (B541160) Y, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. lookchem.comelsevierpure.com
One approach involves the trifluoromethylation of propargylic alcohols. lookchem.com In this process, a photocatalyst, excited by visible light, facilitates the generation of a CF3 radical from a source like trifluoromethyl iodide (CF3I). This radical adds to the alkyne, and subsequent isomerization and tautomerization steps lead to the formation of a β-trifluoromethyl ketone. lookchem.com Another strategy is the direct oxidative addition of a CF3 group and water to alkynes, which provides α-trifluoromethyl ketones after enol-keto tautomerization. organic-chemistry.org
Dual nickel/photoredox catalysis systems have been developed for the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides to afford α-trifluoromethyl ketones under very mild conditions. acs.org This method highlights the synergy between photoredox catalysis for radical generation and transition metal catalysis for cross-coupling. acs.org
| Photocatalyst | Substrate Type | CF3 Source | Key Reaction Type |
| Ru(bpy)3Cl2 | Propargylic Alcohols | CF3I | Radical trifluoromethylation/isomerization. lookchem.com |
| Eosin Y | Methyl Ketones | - | α-Trifluoromethylation. elsevierpure.com |
| 4CzIPN | Carbonyl compounds | Cu(CF3)3bpy | C(sp³)–C bond functionalization. researchgate.net |
| Dual Nickel/Photoredox | Aldehydes | α-trifluoromethyl alkyl bromides | Reductive cross-coupling. acs.org |
Carbonylative Coupling Strategies
Carbonylative coupling reactions are a powerful class of transformations that introduce a carbonyl group (CO) between two fragments. While direct carbonylative trifluoromethylation is less common, related strategies can be employed to construct the trifluoromethyl ketone scaffold. A notable example is the palladium-catalyzed carbonylative Suzuki coupling reaction, which can be adapted to synthesize diaryl ketones. researchgate.net This method avoids the use of toxic carbon monoxide gas by employing a CO surrogate. researchgate.net
A more direct approach involves the cross-coupling of an acyl-containing species with a trifluoromethyl source or vice-versa. For instance, palladium-catalyzed cross-coupling of acyl chlorides with trifluoromethyl sources can provide a direct route to trifluoromethyl ketones. organic-chemistry.org Similarly, the reaction of organoboron compounds with phenyl trifluoroacetate (B77799), catalyzed by palladium complexes, yields aryl trifluoromethyl ketones. researchgate.net The mechanism involves the oxidative addition of the C-O bond of the trifluoroacetate to the palladium center, forming a (phenoxo)(trifluoroacetyl)palladium(II) intermediate, which then undergoes transmetalation and reductive elimination. researchgate.net
Convergent and Divergent Synthetic Pathways
The construction of complex molecules like Cyclobutyl 4-trifluoromethylphenyl ketone can be approached through either convergent or divergent pathways. Convergent synthesis involves preparing key fragments of the molecule separately before joining them, while divergent synthesis starts from a common intermediate that is elaborated into various final products.
Late-Stage Trifluoromethylation on Cyclobutyl Ketone Scaffolds
Late-stage functionalization is a highly valuable strategy in drug discovery, allowing for the direct modification of complex molecular scaffolds at a late point in the synthesis. Applying this to the synthesis of the target compound would involve first preparing cyclobutyl phenyl ketone and then introducing the trifluoromethyl group onto the phenyl ring.
This can be achieved through C-H activation/trifluoromethylation reactions. nih.gov Transition metal catalysis, particularly with copper or palladium, can mediate the direct trifluoromethylation of arene C-H bonds. While this can present challenges with regioselectivity, directing groups on the aromatic ring can guide the CF3 group to the desired position. For a cyclobutyl phenyl ketone, the carbonyl group itself can influence the electronic properties of the ring, potentially directing the substitution. A Cu-mediated, visible-light-enabled trifluoromethylation of carbonyl-type compounds has been developed, demonstrating the potential for such late-stage modifications. researchgate.net
Tandem Reactions for Integrated Cyclobutyl and Trifluoromethylphenyl Moiety Construction
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy.
A relevant example for constructing the trifluoromethyl ketone portion of the target molecule is a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. organic-chemistry.org In this process, an enolizable ketone (such as a derivative that could lead to the cyclobutyl moiety) reacts with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. organic-chemistry.org This forms a 1,3-dicarbonyl intermediate which then undergoes a retro-Claisen cleavage to yield the desired trifluoromethyl ketone. organic-chemistry.org This strategy efficiently integrates the trifluoroacetyl group.
For the cyclobutane ring, a formal γ–C–H functionalization of cyclobutyl ketones can be achieved via a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo further reactions, demonstrating a pathway to build complexity on a pre-existing cyclobutyl ketone scaffold. nih.gov Combining such a sequence with trifluoromethylation chemistry could provide a convergent route to the final product.
Reactions of the Ketone Carbonyl Group
The carbonyl group is a primary site for chemical transformations, its reactivity significantly enhanced by the electron-withdrawing trifluoromethyl group on the phenyl ring.
The ketone's carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethylphenyl group. This electronic feature makes it highly susceptible to attack by a wide range of nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl breaks, moving the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation yields a tertiary alcohol.
Common nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) introduces an alkyl or aryl group, converting the ketone into a tertiary alcohol.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.
Reduction Reactions: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol.
The presence of the trifluoromethyl group accelerates the rate of nucleophilic addition compared to non-fluorinated analogues by increasing the partial positive charge on the carbonyl carbon.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Alkyl/Aryl Group | CH₃MgBr, PhLi | Tertiary Alcohol |
| Cyanide Ion | HCN, KCN | Cyanohydrin |
The structure of this compound allows for characteristic molecular rearrangements under specific conditions.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl (like cyclobutyl) > phenyl > primary alkyl. youtube.com The electron-withdrawing trifluoromethyl group further decreases the migratory aptitude of the phenyl ring. Therefore, the cyclobutyl group is expected to migrate preferentially, yielding 4-(trifluoromethyl)phenyl cyclobutanecarboxylate.
Beckmann Rearrangement: This reaction transforms an oxime derivative of the ketone into an amide under acidic conditions. wikipedia.org The ketone is first converted to its corresponding oxime by reacting with hydroxylamine. The oxime is then treated with an acid (e.g., sulfuric acid, PCl₅), which catalyzes the rearrangement. The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Depending on the stereochemistry of the oxime intermediate (E or Z isomer), either the cyclobutyl group or the 4-trifluoromethylphenyl group will migrate, leading to two possible amide products.
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.
Aldol (B89426) Condensation: The α-hydrogens on the cyclobutyl ring are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone (a self-condensation) or a different carbonyl compound (a crossed condensation). youtube.comlibretexts.org The initial product is a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. libretexts.org Given that the ketone has enolizable protons, it can participate in both self-condensation and crossed aldol reactions, for instance with non-enolizable aldehydes like benzaldehyde (B42025) in a Claisen-Schmidt condensation. libretexts.org
Wittig Reaction: This reaction provides a reliable method for converting a ketone into an alkene. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgnih.gov This method allows for the specific replacement of the carbonyl oxygen with a carbon-based substituent, for example, converting this compound into (1-cyclobutylidene)methyl)-4-(trifluoromethyl)benzene.
Reactivity of the Cyclobutyl Ring System
The four-membered cyclobutyl ring is characterized by significant angle strain, which makes it susceptible to reactions that lead to ring-opening.
The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) provides a thermodynamic driving force for reactions that cleave the ring.
Hydrogenation: Under forcing conditions with a catalyst such as nickel or platinum, the cyclobutane ring can undergo hydrogenolysis. This reaction involves the cleavage of a C-C bond and the addition of hydrogen, resulting in an open-chain alkane. For this compound, this would lead to the formation of 1-(4-(trifluoromethyl)phenyl)pentan-1-one.
Halogenation: Similar to cyclopropane, cyclobutane can undergo ring-opening addition reactions with halogens like bromine, although typically under more strenuous conditions than simple alkenes. This reaction would cleave a C-C bond in the ring and add halogen atoms to the resulting termini.
Modern synthetic methods have utilized palladium catalysis to achieve selective C–C bond cleavage and functionalization of the cyclobutyl ring in aryl cyclobutyl ketones. This strategy leverages the ring strain to enable transformations that are otherwise difficult to achieve. A two-step sequence involving a Norrish-Yang cyclization followed by palladium-catalyzed C–C cleavage can produce valuable cis-1,3-disubstituted cyclobutanes.
The process begins with the parent aryl cyclobutyl ketone undergoing a Norrish-Yang cyclization under UV light to form a bicyclo[1.1.1]pentan-2-ol intermediate. This strained intermediate is then subjected to a ligand-assisted, palladium-catalyzed C–C bond cleavage. The resulting organopalladium intermediate can be trapped by various coupling partners (e.g., aryl halides, vinyl halides, alkynes) to introduce a new functional group at the γ-position of the cyclobutane ring, exclusively forming the cis-isomer.
Table 2: Palladium-Catalyzed Functionalization of Aryl Cyclobutyl Ketones
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Norrish-Yang Cyclization | 365 nm UV light | 2-Arylbicyclo[1.1.1]pentan-2-ol |
| 2 | C–C Cleavage/Arylation | Pd(OAc)₂, Ligand, Ag₂O, Aryl Halide | cis-γ-Arylated cyclobutyl aryl ketone |
This methodology allows for the installation of a variety of aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane scaffold, demonstrating a powerful strategy for leveraging ring strain in complex molecule synthesis.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a key functional group in medicinal and materials chemistry due to its unique electronic properties. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. nih.govrsc.org However, recent advances have demonstrated that the C-F bonds in trifluoromethyl ketones can be functionalized. nih.gov These transformations often proceed through the generation of a difluoroenolate or a related reactive intermediate. nih.gov
Visible-light photoredox catalysis has emerged as a mild and effective method for single C-F bond activation in trifluoromethyl ketones. researchgate.netresearchgate.net This process typically involves a single-electron reduction of the trifluoromethyl ketone to generate an α,α-difluoromethyl ketone radical. researchgate.net This radical can then participate in various C-C bond-forming reactions. researchgate.net Palladium catalysis has also been employed for the defluorination/arylation of α-trifluoromethyl ketones, proceeding through β-fluoride elimination and C-F bond oxidative addition. rsc.org
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence is primarily exerted through a strong inductive effect (-I effect). This electron-withdrawing nature significantly impacts the reactivity of other functional groups within the molecule.
In this compound, the -CF₃ group deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the ketone's carbonyl carbon. This increased electrophilicity can influence the rates and outcomes of nucleophilic addition reactions at the carbonyl group. Theoretical studies on the reaction of trifluoromethyl aryl ketones with aromatics in acidic media have shown that the electron-withdrawing -CF₃ group enhances the electrophilicity of the carbonyl component. researchgate.net This electronic effect can also be transmitted through the molecule to influence the reactivity of the cyclobutyl ring, for instance, by affecting the stability of intermediates in catalytic cycles. The presence of the -CF₃ group can enhance the electrophilic character at cationic sites in reaction intermediates, leading to greater positive charge-delocalization. nih.gov
| Property | Effect of -CF3 Group | Consequence |
|---|---|---|
| Electronic Nature | Strongly electron-withdrawing (-I effect). nih.gov | Deactivates the phenyl ring to electrophilic attack; increases the electrophilicity of the carbonyl carbon. |
| Reactivity of Carbonyl Group | Enhances electrophilicity. researchgate.net | Facilitates nucleophilic attack at the carbonyl carbon. |
| Norrish-Yang Cyclization | Promotes the reaction. nih.gov | Leads to efficient formation of bicyclo[1.1.1]pentan-2-ol intermediates. |
| C-F Bond Reactivity | Can undergo selective activation. nih.gov | Allows for defluorinative functionalization to synthesize partially fluorinated compounds. researchgate.net |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. Radical intermediates play a central role in many of these transformations.
The photochemical reactions of this compound, particularly the Norrish-Yang reaction, proceed through radical intermediates. scribd.com The initial step is the formation of a 1,4-biradical following intramolecular γ-hydrogen abstraction by the photoexcited ketone. msu.edu The fate of this biradical, whether it cyclizes or cleaves, is a key determinant of the product distribution. The stability and conformation of this biradical intermediate are critical.
Similarly, the functionalization of the cyclobutyl scaffold via palladium catalysis can involve radical pathways, although organometallic intermediates are also central to the mechanism. nih.govresearchgate.net In the context of C-F bond activation, the generation of an α,α-difluoromethyl ketone radical via single-electron transfer is a key mechanistic step in photoredox-catalyzed reactions. researchgate.netresearchgate.net The subsequent reactions of this radical with other substrates lead to the formation of new C-C bonds. The study of these radical intermediates often employs techniques such as transient absorption spectroscopy and computational modeling to elucidate the reaction kinetics and pathways. escholarship.org The cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I cleavage) also generates radical pairs, specifically an acyl radical and a cyclobutyl radical, which can then undergo further reactions. rsc.orgacs.org
Chemical Reactivity and Mechanistic Transformations of Cyclobutyl 4 Trifluoromethylphenyl Ketone
2 Concerted and Stepwise Processes
The reactivity of this compound often involves a sequence of reactions that exemplify both stepwise and concerted mechanistic pathways. A prominent transformation is a two-step sequence beginning with a photochemical reaction, followed by a metal-catalyzed functionalization. nih.gov
Norrish-Yang Cyclization: A Stepwise Radical Process
The initial step in the functionalization of the cyclobutane (B1203170) ring at the γ-position involves a Norrish-Yang cyclization. nih.gov This photochemical reaction is a classic example of a stepwise process. Upon absorption of UV light, the carbonyl group of the this compound is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org This excited carbonyl group then abstracts a γ-hydrogen atom from the cyclobutyl ring in an intramolecular process. chem-station.comnumberanalytics.com
This hydrogen abstraction is the rate-determining step and results in the formation of a 1,4-biradical intermediate. wikipedia.orgnumberanalytics.com This biradical is a distinct, albeit short-lived, species, confirming the stepwise nature of the reaction. This intermediate has two primary fates: fragmentation (a Norrish Type II cleavage) or intramolecular recombination of the radical centers. wikipedia.org In the context of this synthetic sequence, the desired pathway is the recombination, which leads to the formation of a new C-C bond and yields a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov The electron-withdrawing nature of the 4-trifluoromethylphenyl group is conducive to this reaction, whereas electron-rich aryl cyclobutyl ketones have been shown to be ineffective. nih.gov
Palladium-Catalyzed C-C Cleavage: A Multi-Step Catalytic Cycle with Concerted Steps
The bicyclo[1.1.1]pentan-2-ol intermediate, generated from the stepwise Norrish-Yang reaction, undergoes a subsequent palladium-catalyzed C-C bond cleavage and functionalization. nih.gov This catalytic transformation is itself a multi-step process, but key steps within the catalytic cycle are believed to be concerted. A plausible mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The cycle includes steps such as coordination of the hydroxyl group to the Pd(II) center, followed by a strain-release-driven β-carbon elimination which cleaves a C-C bond of the bicyclic structure. The final C-C bond-forming step of the desired product is a reductive elimination from the palladium center. Reductive elimination is a fundamental organometallic reaction that is generally considered to be a concerted process, where the two groups attached to the metal are eliminated together with the simultaneous formation of a new bond between them. enscm.fr
3 Role of Ligands and Catalysts in Reaction Selectivity
The selectivity and efficiency of the C-C bond cleavage and functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate derived from this compound are critically dependent on the choice of catalyst and, most importantly, the supporting ligand.
Catalyst System
The primary catalyst used for this transformation is a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov The reaction also requires the presence of a silver salt, like silver(I) oxide (Ag₂O), which likely serves as an oxidant or a halide scavenger to regenerate the active Pd(II) catalyst and prevent the formation of inactive palladium species. nih.gov
Ligand Effects on Selectivity and Yield
The ligand coordinated to the palladium center plays a pivotal role in controlling the outcome of the reaction. The ligand can influence the steric and electronic environment of the metal, thereby affecting the rates and selectivities of the various steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org
In the C-C cleavage/arylation of the bicyclo[1.1.1]pentan-2-ol intermediate, a screening of various ligand classes revealed that pyridine-based ligands were superior. Specifically, Pyridine 3-sulfonic acid (L9) was identified as the optimal ligand, providing the desired γ-arylated cyclobutyl ketone product in high yield. nih.gov The table below summarizes the effect of different ligand types on the reaction yield, illustrating the critical role of the ligand in achieving high selectivity for the desired transformation.
| Ligand Class | Specific Ligand Example | Observed Yield of γ-Arylated Product | Reference |
|---|---|---|---|
| Phosphine (B1218219) Ligands | (Not specified, but generally ineffective) | Low / No desired product | nih.gov |
| 2-Pyridone Ligands | (Various screened) | Sub-optimal | nih.gov |
| Pyridine Ligands | (Various screened) | Moderate to Good | nih.gov |
| Quinoline Ligands | (Various screened) | Sub-optimal | nih.gov |
| Pyridine 3-sulfonic acid | L9 | Optimal (e.g., 75%) | nih.gov |
The use of different types of ligands can lead to alternative reaction pathways. For instance, bulky phosphine ligands like JohnPhos have been shown to promote a formal [2+2]-retrocyclization in related cyclobutanol (B46151) systems, involving the cleavage of two C-C bonds. nih.gov This highlights how ligand choice is paramount in directing the selectivity of the catalytic system.
4 Kinetic and Thermodynamic Considerations
Both kinetic and thermodynamic factors are crucial in governing the reactivity of this compound and its derivatives. These factors determine which products are formed and under what conditions the reactions are favorable.
Thermodynamic Driving Forces
Kinetic Factors and Reaction Conditions
The competition between different reaction pathways is often under kinetic or thermodynamic control. openstax.orglibretexts.org In the initial photochemical step, the 1,4-biradical intermediate can either cyclize to the bicyclo[1.1.1]pentan-2-ol (the Norrish-Yang product) or fragment into an enol and an alkene (the Norrish Type II cleavage product). wikipedia.org The ratio of these products is determined by the relative rates of these competing pathways from the common biradical intermediate. The formation of the cyclobutanol product (Norrish-Yang) is often favored from the triplet excited state, as the longer lifetime of the triplet biradical may allow for the necessary conformational changes required for ring closure. chemrxiv.orgacs.org
The table below outlines the general conditions for the key transformations, reflecting the kinetic requirements of the reactions.
| Transformation | Key Reagents/Conditions | Temperature | Typical Duration | Controlling Factor | Reference |
|---|---|---|---|---|---|
| Norrish-Yang Cyclization | UV Light (e.g., 300 nm lamp) | Room Temperature | ~12 h | Kinetic (Photon absorption, H-abstraction rate) | nih.gov |
| Pd-Catalyzed C-C Cleavage/Arylation | Pd(OAc)₂, Ligand (L9), Ag₂O | 100 °C | ~20 h | Kinetic (Overcoming activation barrier) / Thermodynamic (Strain release) | nih.gov |
Stereochemical Control in Cyclobutyl 4 Trifluoromethylphenyl Ketone Synthesis
Diastereoselective Synthesis and Control Strategies
Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. numberanalytics.com The control of diastereoselectivity in the synthesis of substituted cyclobutyl ketones is influenced by factors such as steric effects, electronic effects, and the reaction conditions. numberanalytics.comnumberanalytics.com Strategic approaches are designed to manipulate these factors to favor the formation of a specific stereoisomer. numberanalytics.com
A notable strategy for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes begins with readily available aryl cyclobutyl ketones. nih.govnih.gov This method involves a sequential C–H/C–C functionalization process that yields products with exclusive cis-selectivity. nih.gov The key steps are:
Norrish-Yang Cyclization : The parent cyclobutyl aryl ketone undergoes a photochemical Norrish Type II reaction. This process involves intramolecular hydrogen atom transfer from the γ-carbon to the excited carbonyl oxygen, leading to a 1,4-diradical which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov
Palladium-Catalyzed C–C Cleavage : The resulting bicyclic alcohol intermediate is then subjected to a palladium(II)-catalyzed, ligand-enabled C–C bond cleavage and functionalization. nih.govnih.gov This step is stereospecific, meaning the stereochemistry of the intermediate dictates the stereochemistry of the product, resulting in the formation of cis-γ-functionalized cyclobutyl ketones. nih.gov
This two-step sequence allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane (B1203170) ring with high diastereocontrol, providing exclusively the cis isomer. nih.gov
Table 1: Diastereoselective Synthesis of cis-1,3-Difunctionalized Cyclobutanes This table is interactive. Users can sort columns by clicking on the headers.
| Step | Reaction Type | Key Intermediate | Stereochemical Outcome | Ref |
|---|---|---|---|---|
| 1 | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Formation of bicyclic structure | nih.gov |
| 2 | Pd(II)-Catalyzed C–C Cleavage/Functionalization | N/A | Stereospecific formation of cis product | nih.govnih.gov |
Enantioselective Approaches (e.g., Organocatalysis, Metal Catalysis)
Enantioselective synthesis aims to produce one of two enantiomers of a chiral compound. This is typically achieved using chiral catalysts, which can be either small organic molecules (organocatalysis) or metal complexes with chiral ligands (metal catalysis). numberanalytics.com
Organocatalysis Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org In the context of cyclic ketones, enamine catalysis is a common strategy. princeton.edu For instance, the highly enantioselective α-fluorination of cyclic ketones has been accomplished using primary amine-functionalized Cinchona alkaloid catalysts. princeton.edunih.gov This approach overcomes the challenge of achieving high selectivity in the fluorination of ketonic substrates, allowing for the asymmetric installation of fluorine on various carbo- and heterocyclic systems. princeton.edu The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source, with the catalyst's chiral environment directing the facial approach of the electrophile. princeton.edu
Metal Catalysis Transition metal catalysis offers highly effective methods for enantioselective functionalization. A prominent example is the Palladium(II)-catalyzed enantioselective activation of prochiral C(sp³)–H bonds. nih.gov Specifically, the β-C–H arylation of cyclobutyl ketones can be achieved with high enantioselectivity using a chiral transient directing group strategy. nih.govresearchgate.net
In this method:
An α-amino acid acts as a chiral transient directing group, reversibly forming an imine with the cyclobutyl ketone. nih.gov
This transient group directs a chiral Pd(II) complex to a specific C–H bond. nih.gov
An electron-deficient 2-pyridone ligand was identified as crucial for accelerating the C–H bond cleavage and achieving high enantioselectivity. nih.gov
A remarkable feature of this system is the ability to control the resulting product's enantiomer by selecting the silver salt used as an additive. The use of different silver salts can lead to an inversion of enantioselectivity, providing access to either enantiomer of the arylated cyclobutyl ketone product from the same starting materials and catalyst. nih.govresearchgate.net
Table 2: Metal-Catalyzed Enantioselective C-H Arylation of Cyclobutyl Ketones This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst System | Chiral Component | Key Ligand | Notable Feature | Ref |
|---|---|---|---|---|
| Palladium(II) | α-Amino acid (transient directing group) | 3-nitro-5-trifluoromethyl-2-pyridone | Enantioselectivity can be inverted by changing the silver salt additive | nih.gov |
| Rhodium | Chiral phosphine (B1218219) ligands | N/A | Used for asymmetric hydroboration of cyclobutenes | researchgate.net |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical yet powerful strategy for controlling stereochemistry. numberanalytics.comnumberanalytics.com This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's inherent chirality then directs the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com
For example, chiral oxazolidinones, such as camphor-derived auxiliaries, are widely employed for diastereoselective alkylations. numberanalytics.comresearchgate.net A pseudo-C₂ symmetric trans-4-phenyl-2-trifluoromethyloxazolidine has been shown to be a high-performance chiral auxiliary for the α-alkylation of amide enolates, achieving extremely high diastereoselectivity (>99% de). researchgate.net In such a system, the substrate is first converted into an N-acyl derivative of the chiral auxiliary. Deprotonation forms a rigid, chelated enolate where one face is sterically shielded by the auxiliary. The incoming electrophile is thus forced to approach from the less hindered face, resulting in the formation of a single diastereomer. researchgate.net Subsequent cleavage of the N-acyl bond releases the chiral product and regenerates the auxiliary. researchgate.net
Stereochemical Analysis of Reaction Products
Following a stereoselective synthesis, the stereochemical composition of the product mixture must be determined. This involves analyzing the ratio of diastereomers (diastereomeric excess, de) or enantiomers (enantiomeric excess, ee) and assigning the absolute and relative configurations of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers. Diastereomers have distinct physical properties and thus produce different NMR spectra. Key parameters used for analysis include:
Chemical Shifts : Protons in different diastereomers exist in slightly different chemical environments, leading to variations in their chemical shifts. researchgate.net
Coupling Constants (J-values) : The vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Different diastereomers often exhibit distinct and predictable coupling constants, which can be used to assign their relative configurations (e.g., cis vs. trans or syn vs. anti). researchgate.net
X-ray Crystallography For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the complete three-dimensional structure, including both relative and absolute stereochemistry. princeton.edu This technique is considered the definitive method for structural elucidation, though it requires the ability to grow a suitable single crystal of the compound or a derivative. princeton.edu
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the aromatic ring.
Aromatic Protons: The 4-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-8.1 ppm). The protons ortho to the trifluoromethyl group are expected to be downfield compared to the protons ortho to the carbonyl group due to the strong electron-withdrawing nature of the -CF₃ group. For instance, in 1-(4-(trifluoromethyl)phenyl)ethanone, the aromatic protons appear as doublets at approximately δ 8.03 and δ 7.70 ppm. rsc.org
Cyclobutyl Protons: The cyclobutyl protons would present more complex multiplets in the aliphatic region. The methine proton alpha to the carbonyl group (α-CH) is expected to be the most deshielded of the aliphatic protons, likely appearing as a quintet or a more complex multiplet around δ 3.5-4.0 ppm. The remaining methylene (B1212753) protons (β-CH₂ and γ-CH₂) would resonate further upfield, typically between δ 1.8 and δ 2.5 ppm, with complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.
Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 195-200 ppm. For example, the carbonyl carbon in 1-(4-(trifluoromethyl)phenyl)ethanone appears at δ 197.0 ppm. rsc.org
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group (C-CF₃) would be significantly affected by the fluorine atoms, showing a quartet due to ¹J(C,F) coupling, with a chemical shift around δ 134.5 ppm. rsc.org The quaternary carbon attached to the carbonyl group (C-C=O) is expected around δ 139-140 ppm. The two sets of protonated aromatic carbons would appear in the typical δ 125-131 ppm range, with the carbons ortho to the -CF₃ group showing quartet splitting due to ³J(C,F) coupling. rsc.org
Trifluoromethyl Carbon: The -CF₃ carbon itself will appear as a prominent quartet due to the large one-bond C-F coupling constant (¹J(C,F) ≈ 272 Hz) at approximately δ 124 ppm. rsc.org
Cyclobutyl Carbons: The α-carbon of the cyclobutyl ring is expected around δ 50-55 ppm, while the β- and γ-carbons would resonate at higher fields, typically in the δ 18-30 ppm range.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be in the characteristic range for aryl trifluoromethyl groups, typically between δ -62 and -64 ppm (relative to CFCl₃). For example, methyl 4-(trifluoromethyl)benzoate shows a singlet at δ -63.21 ppm. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals, especially for the complex spin systems of the cyclobutyl ring. COSY would reveal the coupling relationships between the cyclobutyl protons, while HSQC would correlate each proton with its directly attached carbon atom.
Table 5.1: Predicted NMR Spectroscopic Data for Cyclobutyl 4-trifluoromethylphenyl ketone
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | 7.9 - 8.1 | d | 2H, Aromatic (ortho to C=O) |
| ¹H | 7.6 - 7.8 | d | 2H, Aromatic (ortho to CF₃) |
| ¹H | 3.5 - 4.0 | m | 1H, Cyclobutyl (α-CH) |
| ¹H | 1.8 - 2.5 | m | 6H, Cyclobutyl (β-CH₂, γ-CH₂) |
| ¹³C | 195 - 200 | s | 1C, Carbonyl (C=O) |
| ¹³C | 139 - 140 | s | 1C, Aromatic (ipso-C=O) |
| ¹³C | ~134.5 | q, ²J(C,F) | 1C, Aromatic (ipso-CF₃) |
| ¹³C | 129 - 131 | s | 2C, Aromatic (CH, ortho to C=O) |
| ¹³C | ~125.5 | q, ³J(C,F) | 2C, Aromatic (CH, ortho to CF₃) |
| ¹³C | ~124 | q, ¹J(C,F) ≈ 272 Hz | 1C, Trifluoromethyl (CF₃) |
| ¹³C | 50 - 55 | s | 1C, Cyclobutyl (α-CH) |
| ¹³C | 20 - 30 | s | 2C, Cyclobutyl (β-CH₂) |
| ¹³C | 18 - 25 | s | 1C, Cyclobutyl (γ-CH₂) |
| ¹⁹F | -62 to -64 | s | 3F, Trifluoromethyl (CF₃) |
Mass Spectrometry Techniques for Identification of Intermediates and Products
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in tracking the formation of intermediates and products in its reactions.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228, corresponding to the molecular formula C₁₂H₁₁F₃O. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutyl ring is a common pathway for ketones. This would lead to the formation of a stable 4-(trifluoromethyl)benzoyl cation at m/z 173. This is often the base peak in the spectrum of aryl ketones.
Loss of Cyclobutyl Group: The complementary fragmentation would involve the loss of the 4-(trifluoromethyl)benzoyl radical, resulting in a cyclobutyl cation at m/z 55.
McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a γ-hydrogen on a flexible alkyl chain.
Cleavage within the Cyclobutyl Ring: The cyclobutyl ring can undergo fragmentation, for example, by losing ethene (C₂H₄, 28 Da), leading to smaller fragment ions.
Analysis of reaction mixtures by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation and identification of starting materials, intermediates, and products based on their retention times and mass spectra. For instance, in photochemical reactions, intermediates like bicyclo[1.1.1]pentanol derivatives formed via Norrish-Yang cyclization could be identified by their distinct molecular ions and fragmentation patterns. nih.gov
Table 5.2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Formula | Notes |
| 228 | [M]⁺ | [C₁₂H₁₁F₃O]⁺ | Molecular Ion |
| 173 | [C₈H₄F₃O]⁺ | [CF₃C₆H₄CO]⁺ | Base peak, from α-cleavage |
| 145 | [C₇H₄F₃]⁺ | [CF₃C₆H₄]⁺ | Loss of CO from the m/z 173 fragment |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Cyclobutyl cation from α-cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration.
C=O Stretch: For an aryl ketone, this band is typically found in the region of 1685-1700 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone. The gas-phase IR spectrum of the analogous cyclobutyl phenyl ketone shows a strong C=O stretch at approximately 1689 cm⁻¹. nist.gov
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclobutyl ring will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals.
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-substituted phenyl ring would be a strong and characteristic band in the Raman spectrum.
C-H Bending and Stretching: Both aromatic and aliphatic C-H vibrations would be observable.
These techniques are valuable for monitoring reactions. For example, the disappearance of the carbonyl band at ~1690 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the reduction of the ketone to an alcohol.
Table 5.3: Predicted Vibrational Spectroscopy Data for this compound
| Technique | Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| IR | 1685 - 1700 | C=O stretch | Aryl Ketone |
| IR | 1100 - 1350 | C-F stretches | Trifluoromethyl |
| IR / Raman | 2850 - 2980 | C-H stretch | Cyclobutyl (sp³ C-H) |
| IR / Raman | 3000 - 3100 | C-H stretch | Aromatic (sp² C-H) |
| IR / Raman | ~1600, 1450-1500 | C=C stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound.
If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The precise puckering of the cyclobutane (B1203170) ring and the dihedral angle between the plane of the carbonyl group and the phenyl ring. This conformation is critical for understanding its reactivity, particularly in photochemical reactions where steric factors play a significant role.
Bond Parameters: Exact measurements of the C=O, C-C, and C-F bond lengths and angles, which can be compared with theoretical calculations.
Intermolecular Interactions: The way molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking, which influence the material's physical properties.
Absolute Configuration: For chiral derivatives, anomalous dispersion methods could be used to determine the absolute configuration of stereocenters.
While no specific data exists for the title compound, the crystal structure of a related derivative, 3-benzoyl-2,4-bis(3-nitrophenyl)cyclobutylmethanone, has been reported, confirming a centrosymmetric structure with a cis-trans-cis-trans relative orientation of the substituents on the cyclobutane ring. nih.gov Such studies provide a benchmark for understanding the solid-state structures of substituted cyclobutane systems.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Molecular Structure and Conformation
No specific quantum chemical investigations on the molecular structure and conformation of Cyclobutyl 4-trifluoromethylphenyl ketone were found in the public domain.
Electronic Structure Analysis and Molecular Orbital Theory
There are no available studies focusing on the electronic structure analysis or applying molecular orbital theory to this compound.
Prediction of Reactivity and Reaction Pathways via Transition State Calculations
No research detailing the prediction of reactivity or reaction pathways for this compound through transition state calculations could be located.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Specific DFT studies on the reaction mechanisms involving this compound have not been published in the accessible scientific literature.
Conformational Analysis and Energy Landscapes
There is no available research on the conformational analysis and energy landscapes of this compound.
Due to the lack of available data, the creation of data tables and a detailed article as per the user's instructions cannot be fulfilled at this time.
Future Research Trajectories and Broader Synthetic Utility
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of aryl ketones, including Cyclobutyl 4-trifluoromethylphenyl ketone, stands to benefit significantly from the development of novel catalytic systems aimed at improving selectivity and efficiency. Traditional methods like Friedel-Crafts acylation often require harsh conditions and can suffer from poor regioselectivity, particularly with deactivated aromatic rings like trifluoromethylbenzene. Modern catalytic approaches offer milder and more precise alternatives.
Palladium-catalyzed cross-coupling reactions represent a promising avenue. For instance, the coupling of cyclobutanecarbonyl chloride with a trifluoromethylphenyl organometallic reagent, such as a boronic acid (Suzuki coupling) or an organozinc compound (Negishi coupling), could provide a direct route to the target ketone. Future research in this area will likely focus on developing palladium catalysts with novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity, broaden substrate scope, and improve yields.
Copper-catalyzed reactions are also gaining prominence due to the lower cost and toxicity of copper compared to palladium. Copper(I)-based catalytic systems have been shown to be effective in the α-arylation of ketones. acs.org Research into chiral copper-bis(phosphine) dioxide catalytic systems, for example, could lead to enantioselective methods for the synthesis of related chiral cyclobutyl ketones. acs.org
Another key area of development is C-H functionalization . This strategy involves the direct coupling of a C-H bond on the cyclobutane (B1203170) ring with a trifluoromethylphenyl group, or vice versa. Palladium-catalyzed C(sp³)–H arylation of cyclobutyl ketones using chiral transient directing groups has been demonstrated, offering a pathway to chiral trisubstituted cyclobutanes. acs.org Future work could adapt this methodology for the direct synthesis of the title compound, focusing on catalysts that can overcome the challenge of activating the relatively inert C-H bonds of the cyclobutane ring with high regioselectivity.
A plausible catalytic cycle for a palladium-catalyzed C-C bond functionalization of a cyclobutyl precursor is depicted below. This involves the coordination of a palladium(II) catalyst to a functionalized cyclobutane, followed by a strain-release-driven β-carbon elimination to form an organopalladium(II) intermediate. Oxidative addition of an aryl iodide and subsequent reductive elimination would then yield the desired product. nih.gov
| Catalyst System | Potential Application in Synthesis | Advantages | Future Research Direction |
| Palladium-Phosphine/NHC | Cross-coupling of cyclobutanecarbonyl chloride and a trifluoromethylphenyl organometallic reagent. | High efficiency and functional group tolerance. | Development of more active and stable ligands for deactivated substrates. |
| Copper-Bis(phosphine) dioxide | Enantioselective α-arylation of cyclobutyl precursors. | Lower cost, reduced toxicity. | Exploration of chiral ligands for asymmetric synthesis. |
| Palladium-Pyridone Ligand | Direct C-H arylation of cyclobutane precursors. | Atom economy, step efficiency. | Design of ligands for selective activation of cyclobutane C-H bonds. |
Exploration of Multi-Component and Cascade Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. acs.orgnih.gov The development of MCRs for the synthesis of this compound or its derivatives is a compelling area for future research. A hypothetical MCR could involve the in-situ generation of a reactive cyclobutyl species that then combines with a trifluoromethylphenyl component and a carbonyl source.
Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. nih.govbeilstein-journals.org These strategies are highly efficient for building molecular complexity from simple starting materials.
A potential cascade strategy for the synthesis of functionalized derivatives of this compound could begin with a radical-initiated reaction. For instance, a copper-catalyzed radical cascade reaction of a simple substituted cyclobutane could lead to the formation of a highly functionalized cyclobutene (B1205218) derivative. nih.govbeilstein-journals.org This intermediate could then undergo further transformations, such as oxidation or coupling reactions, to install the trifluoromethylphenyl ketone moiety.
Another innovative approach involves a photoredox-mediated radical strain-release/ beilstein-journals.orgbeilstein-journals.org-rearrangement cascade. researchgate.net This strategy could be employed to generate polysubstituted cyclobutanes from bicyclo[1.1.0]butanes, which could then be converted to the desired ketone. These advanced strategies offer pathways to complex cyclobutane structures that would be challenging to access through traditional linear syntheses.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes.
One key aspect is the use of greener solvents and reagents . Research into performing cross-coupling reactions in water or other environmentally friendly solvents is an active area. Furthermore, the use of catalysts based on earth-abundant and non-toxic metals like iron or copper is a significant goal.
Another important principle is atom economy , which is maximized in reactions like C-H functionalization and multi-component reactions. These methods avoid the generation of stoichiometric byproducts, which are common in classical named reactions.
A notable example of green chemistry in the synthesis of related compounds is the use of fluoroform (HCF₃) , a potent greenhouse gas, as a trifluoromethylating agent. nih.gov A straightforward method for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform in the presence of a base has been developed. nih.gov Adapting this methodology to a cyclobutyl ester precursor would represent a significant step towards a greener synthesis of the target compound, as it utilizes a waste product as a chemical feedstock.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Greener Solvents | Performing reactions in water or bio-based solvents. | Reduced environmental impact and improved safety. |
| Atom Economy | Employing C-H functionalization or MCRs. | Minimized waste generation. |
| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |
| Use of Safer Chemicals | Replacing hazardous reagents with greener alternatives (e.g., using HCF₃). | Enhanced safety and reduced environmental persistence of byproducts. |
This compound as a Building Block in Complex Molecule Synthesis
The presence of both the cyclobutane ring and the trifluoromethylphenyl ketone moiety makes this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules. The cyclobutane scaffold is of increasing interest in medicinal chemistry as it can impart favorable pharmacological properties such as metabolic stability and improved binding affinity. nih.gov
The ketone functional group serves as a versatile handle for a wide range of chemical transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The ketone can also be converted into an amine via reductive amination, opening up pathways to a variety of nitrogen-containing compounds. Furthermore, the ketone can undergo reactions such as the Wittig olefination to form alkenes, or the Baeyer-Villiger oxidation to produce an ester. nih.gov
A compelling example of the utility of a related compound, cyclobutyl phenyl ketone, is in the synthesis of a conformationally restricted analogue of the hyperparathyroidism drug, Cinacalcet. nih.gov This synthesis highlights how the cyclobutyl ketone can be elaborated through a series of reactions, including a Norrish-Yang cyclization and subsequent palladium-catalyzed C-C bond functionalization, to create a complex, biologically relevant molecule. nih.gov The presence of the trifluoromethyl group in the title compound would likely enhance the metabolic stability and lipophilicity of such analogues, making it an attractive starting point for drug discovery programs.
The ability to functionalize the cyclobutane ring itself, as demonstrated by the γ–C–H functionalization of cyclobutyl ketones, further expands the synthetic utility of this building block. nih.gov This allows for the introduction of additional substituents with high stereocontrol, leading to the creation of diverse libraries of 1,3-disubstituted cyclobutane derivatives for biological screening.
| Transformation of the Ketone Group | Resulting Functional Group | Potential Application in Complex Synthesis |
| Reduction | Secondary Alcohol | Synthesis of esters and ethers. |
| Reductive Amination | Amine | Synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. |
| Wittig Reaction | Alkene | Carbon-carbon bond formation and further functionalization. |
| Baeyer-Villiger Oxidation | Ester | Access to carboxylic acid and alcohol derivatives. |
| Beckmann Rearrangement | Amide | Synthesis of lactams and amides. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
